An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3)
An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether. The introduction of polyfluorinated alkyl chains onto an aromatic scaffold can significantly alter the physicochemical properties of the parent molecule. These modifications, including increased lipophilicity, metabolic stability, and altered electronic character, are of considerable interest in the field of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene.
| Property | Value | Source |
| CAS Number | 4063-48-3 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₈O₂ | [1][2] |
| Molecular Weight | 310.14 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 97 °C | [2] |
| Density (predicted) | 1.443 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.3879 | [2] |
| Flash Point | 97-100 °C at 32 mmHg | [3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is not available in the peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of similar aryl ethers is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would likely proceed from catechol (1,2-dihydroxybenzene).
Proposed Synthetic Pathway: Williamson Ether Synthesis
The proposed two-step synthesis involves the deprotonation of catechol to form the diphenoxide, followed by nucleophilic substitution with a suitable 1,1,2,2-tetrafluoroethylating agent.
Hypothetical Experimental Protocol
Materials:
-
Catechol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
1-Iodo-1,1,2,2-tetrafluoroethane (or another suitable tetrafluoroethylating agent)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a stirred solution of catechol (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq.) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting solution of the catecholate dianion to 0 °C and add a solution of 1-iodo-1,1,2,2-tetrafluoroethane (2.2 eq.) in anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous phase with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene are not available, the following section outlines the expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 7.0 - 7.3 | Multiplet | Aromatic protons on the benzene ring. |
| 5.9 - 6.4 | Triplet of triplets (tt) | Protons on the terminal CHF₂ group, coupled to the adjacent CF₂ group and the geminal fluorine. | |
| ¹³C NMR | 145 - 150 | Singlet | Aromatic carbons directly attached to the oxygen atoms. |
| 120 - 130 | Singlet | Other aromatic carbons. | |
| 115 - 125 | Triplet | Carbon of the OCF₂ group, coupled to the two attached fluorine atoms. | |
| 105 - 115 | Triplet | Carbon of the CHF₂ group, coupled to the two attached fluorine atoms. | |
| ¹⁹F NMR | -85 to -95 | Triplet | Fluorine atoms of the OCF₂ group, coupled to the adjacent CHF₂ group. |
| -135 to -145 | Doublet of triplets (dt) | Fluorine atoms of the CHF₂ group, coupled to the geminal proton and the adjacent OCF₂ group. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310. Fragmentation may involve the loss of the tetrafluoroethoxy side chains or parts thereof.
Predicted Fragmentation Pathway:
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3100 | Aromatic C-H stretch | Medium |
| 2980 - 3050 | Aliphatic C-H stretch (CHF₂) | Weak |
| 1580 - 1600, 1450 - 1500 | Aromatic C=C stretch | Medium to Strong |
| 1200 - 1300 | Aryl-O-C stretch (asymmetric) | Strong |
| 1000 - 1150 | C-F stretch | Very Strong |
Applications in Drug Development and Research
While specific biological activities of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene have not been reported, the incorporation of fluoroalkoxy groups into organic molecules is a well-established strategy in medicinal chemistry.
Rationale for Use in Drug Design
The tetrafluoroethoxy groups can impart several desirable properties to a drug candidate:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of a drug.
-
Enhanced Lipophilicity: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for a biological target.
-
Conformational Control: The steric bulk of the tetrafluoroethoxy groups can restrict the rotation of the molecule, locking it into a more bioactive conformation.
Potential Research Applications
Given its structure, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene could serve as a valuable building block for the synthesis of novel drug candidates. Its ortho-disubstitution pattern provides a scaffold for creating molecules with specific three-dimensional arrangements of functional groups. It may also find use in proteomics research, potentially as a component of chemical probes or labeling agents.[1]
Safety and Handling
Based on available safety data sheets, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is classified as a hazardous substance.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing fumes or vapors.[4]
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
Conclusion
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data is scarce, its synthesis can be reasonably proposed via a Williamson ether synthesis. The presence of the tetrafluoroethoxy groups is expected to confer properties such as increased metabolic stability and lipophilicity, making it an interesting scaffold for the design of new bioactive molecules. Further research is warranted to fully elucidate its chemical and biological properties.
